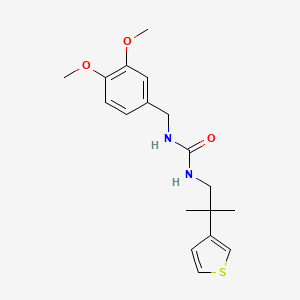

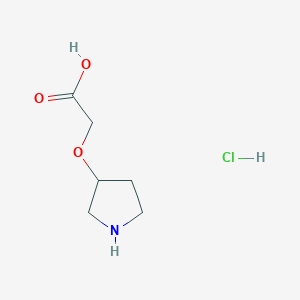

![molecular formula C19H19N5O3S2 B2355456 Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 501348-59-0](/img/structure/B2355456.png)

Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a study aimed to evaluate 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives as a new class of angiotensin-II receptor antagonists . A series of compounds were synthesized using a variety of phenols .Scientific Research Applications

Anti-Helicobacter Pylori Agents

- A study by Carcanague et al. (2002) explored novel structures derived from benzothiazole scaffolds, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori. The compounds showed low minimal inhibition concentration values against various H. pylori strains, including those resistant to common antibiotics (Carcanague et al., 2002).

Antitumor Applications

- Research by Chua et al. (1999) investigated benzothiazoles, including derivatives similar to the compound , for their antitumor activity against breast, ovarian, and other cancer cell lines. The study emphasized the role of metabolism in the antitumor mechanism of these compounds (Chua et al., 1999).

Synthesis and Structure Analysis

- The crystal structure of related benzothiophene derivatives was studied by Vasu et al. (2004), highlighting the molecular conformation stabilized by intra- and intermolecular hydrogen bonds, which is crucial for understanding the compound's reactivity and interaction with biological targets (Vasu et al., 2004).

Schiff Base Compounds and Corrosion Inhibition

- Behpour et al. (2009) explored Schiff bases of benzothiazoles as corrosion inhibitors in acidic solutions. Their findings showed a significant decrease in corrosion rate in the presence of these inhibitors, which is relevant for industrial applications (Behpour et al., 2009).

DNA Adduct Formation in Tumor Cells

- A study by Leong et al. (2003) revealed that 2-(4-Aminophenyl)benzothiazoles, structurally related to the compound , generate DNA adducts in sensitive tumor cells, providing insight into their mechanism of antitumor activity (Leong et al., 2003).

properties

IUPAC Name |

methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S2/c1-27-18(26)16-13-9-5-6-10-14(13)29-17(16)20-15(25)11-28-19-21-22-23-24(19)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTOTKUTRTXRCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

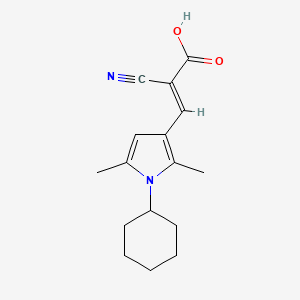

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2355374.png)

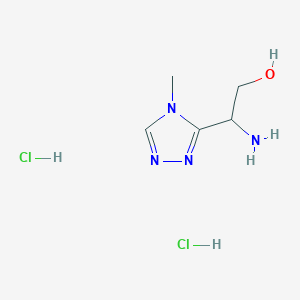

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2355379.png)

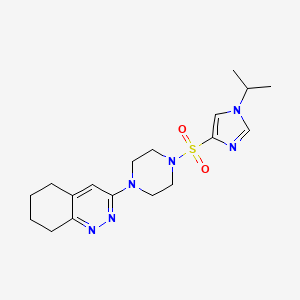

![7-(tert-butyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2355384.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2355391.png)

![Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2355393.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2355396.png)